molecular formula C10H10Cl3N3 B2559208 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1052546-74-3

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No. B2559208
CAS RN: 1052546-74-3
M. Wt: 278.56
InChI Key: DRPMXLLCBVDAEI-UHFFFAOYSA-N
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Description

The compound “1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is a chemical compound with the molecular weight of 278.57 . The IUPAC name for this compound is 1-(2,3-dichlorobenzyl)-1H-pyrazol-5-ylamine hydrochloride .


Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions . For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves a cyclization reaction using 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The reaction temperature is maintained between 120-220°C . After the reaction, the reaction liquid is treated with an after-treatment solvent to obtain a coarse product, which is then refined to obtain a product with the required purity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound “1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Psychotropic Drugs

This compound is a key intermediate in the synthesis of Aripiprazole , an antipsychotic medication used in the treatment of schizophrenia and bipolar disorder . The preparation method involves cyclization reactions and has been optimized for high yield and purity, which is crucial for the pharmaceutical industry.

Material Science: Advanced Research Applications

In material science, this chemical serves as a precursor in the synthesis of various compounds. Its detailed molecular information, including NMR, HPLC, LC-MS, and UPLC data, suggests its potential use in creating new materials with specific properties .

Environmental Science: Analytical Studies

The compound’s physical properties, such as melting and boiling points, density, and molecular weight, are essential for environmental analytical studies. It can be used to understand the environmental fate of similar compounds and their potential impact .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound could be used to study enzyme interactions due to its structural specificity. It may act as an inhibitor or modulator for certain biochemical pathways, providing insights into enzyme functions and mechanisms .

Pharmacology: Drug Metabolism and Pharmacokinetics

“1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” could be significant in pharmacological studies related to drug metabolism and pharmacokinetics. It may help in understanding the metabolic pathways of related drugs and their metabolites .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPMXLLCBVDAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride

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